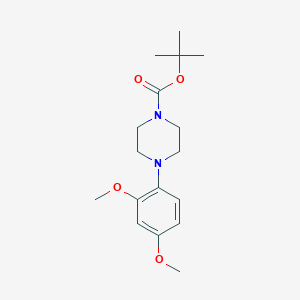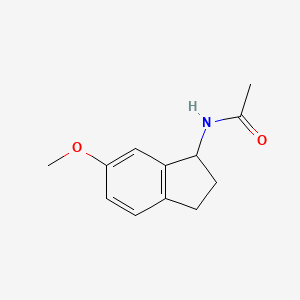
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- is an organic compound with the molecular formula C6H4Cl4. It is a derivative of hexatriene, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- typically involves the chlorination of 1,3,5-hexatriene. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride, in the presence of a catalyst or under UV light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives or fully dechlorinated hexatriene.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce hexatriene or partially dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of conjugated systems.
Biology: The compound’s interactions with biological molecules can provide insights into the effects of chlorinated hydrocarbons on living organisms.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- involves its interaction with various molecular targets. The presence of chlorine atoms can influence the compound’s reactivity and interaction with other molecules. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Hexatriene: The parent compound without chlorine substitutions.
1,6-Diphenyl-1,3,5-hexatriene: A derivative with phenyl groups instead of chlorine atoms.
Tetrachlorobenzene: A chlorinated aromatic compound with similar chlorine content.
Uniqueness
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- is unique due to its specific pattern of chlorination and the resulting electronic properties.
Eigenschaften
CAS-Nummer |
43055-75-0 |
|---|---|
Molekularformel |
C6H4Cl4 |
Molekulargewicht |
217.9 g/mol |
IUPAC-Name |
2,3,4,5-tetrachlorohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4Cl4/c1-3(7)5(9)6(10)4(2)8/h1-2H2 |
InChI-Schlüssel |
OQOLUDXFNNCLTK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=C(C(=C)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


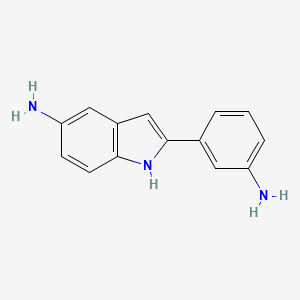
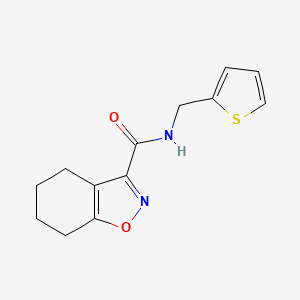
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
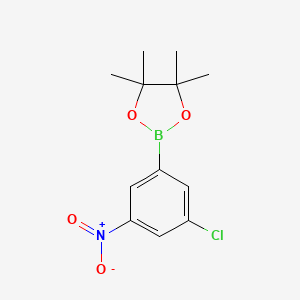
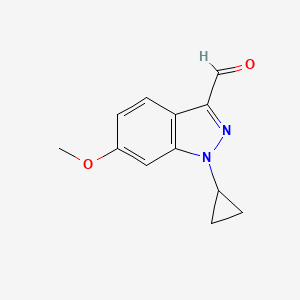


![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)

